molecular formula C32H37NO4 B126545 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid CAS No. 76811-98-8

2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid

Cat. No. B126545
CAS RN: 76811-98-8
M. Wt: 499.6 g/mol
InChI Key: NGAKDIWPTMPPFP-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid, is a complex organic molecule that appears to be related to the field of medicinal chemistry and pharmaceuticals. The structure suggests it is a derivative of piperidine, a common scaffold in drug design, and contains a hydroxydiphenylmethyl group which could imply potential biological activity or receptor binding properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential σ receptor ligands, indicating that the piperidine ring can be modified to create compounds with specific receptor affinities . Additionally, a simple synthesis method for 1-substituted 2-aminoethylphenylphosphinic acids using piperidine as a catalyst has been reported, which could provide insights into the synthetic routes that might be applicable to our compound of interest .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a hydroxydiphenylmethyl group in our compound suggests that it may have specific interactions with biological targets. The evaluation of similar structures, such as the stability-indicating assay for a related compound, indicates the importance of understanding the molecular interactions and stability of such compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the PIP protecting group for phenols has been shown to be stable under certain conditions and can be deprotected via Cope elimination or by mild Lewis acids . This information could be relevant when considering the chemical reactivity and potential modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are essential for their function and application. The HPLC stability-indicating assay developed for a related compound provides a method for monitoring the stability and purity of such compounds, which is critical for pharmaceutical applications . Furthermore, the evaluation of an HPLC procedure for determining positional isomeric impurities in a similar compound highlights the importance of analytical methods in ensuring the quality of the final product .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis

    An efficient seven-step synthesis of a related compound, described as a potent PPARpan agonist, was achieved with a 30% overall yield. This synthesis process included highly regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment (Guo et al., 2006).

  • Biological Activities

    Derivatives of the compound have been synthesized and evaluated for antihistaminic and anticholinergic activities using isolated guinea pig ileum tissues. This indicates a potential for therapeutic use in these areas (Arayne et al., 2017).

  • Synthesis of Alkyl- and Phenyl-Substituted Derivatives

    Research has been conducted on the synthesis of various alkyl- and phenyl-substituted derivatives of compounds related to 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid, indicating the chemical versatility and potential for creating a range of related compounds (Kukharev et al., 1987).

  • Neuroprotective Properties

    A structurally similar compound has been identified as a potent NMDA antagonist, suggesting potential neuroprotective properties. This could imply similar properties for the compound , although direct studies would be required to confirm this (Chenard et al., 1995).

Pharmaceutical Applications

  • Fibrates with Piperidine Moiety

    A study on new fibrates containing a piperidine moiety, similar to the structure of the compound , showed superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to other drugs. This indicates the potential for similar compounds to be used in the treatment of these conditions (Komoto et al., 2000).

  • Identification and Synthesis of Impurities in Drugs

    The compound has been linked to the study of impurities in the anti-diabetic drug Repaglinide, indicating its relevance in ensuring the purity and efficacy of pharmaceutical products (Kancherla et al., 2018).

Other Relevant Research

  • Synthesis of Piperidine Derivatives

    Research into the synthesis of various piperidine derivatives, including methods for creating stereodefined piperidines, is relevant as it could apply to the synthesis and study of compounds structurally similar to the one (Vervisch et al., 2010).

  • NMDA Receptor Antagonism

    Studies on the antagonism of NMDA receptors by related compounds provide insights into potential therapeutic applications in neurological disorders (Whittemore et al., 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAKDIWPTMPPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120205
Record name 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid
Source EPA DSSTox
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Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid

CAS RN

76811-98-8
Record name 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid
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Record name 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid
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Record name 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid
Source EPA DSSTox
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Record name Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl
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Record name 2-(4-(4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTANOYL)PHENYL)-2-METHYLPROPANOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 1 g of ethyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetate hydrochloride, 25 ml of methanol and 5 ml of 25% sodium hydroxide solution is stirred and refluxed for 2 hours then concentrated to a solid, neutralized with dilute hydrochloric acid and extracted with hot toluene. The toluene extract is filtered and concentrated to a residue which is recrystallized from chloroform/toluene to give 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid.

Synthesis routes and methods II

Procedure details

A mixture of 800 mg of 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetic acid, prepared in accordance with Example 4, 800 mg of 4-α,α-diphenyl)piperidinemethanol, and 2.4 g of K2CO3 in 25 mL of toluene is stirred for 48 hours at room temperature. The mixture is concentrated in vacuo. The residue is treated with EtOAc, filtered, and concentrated to afford 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetic acid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid
Reactant of Route 4
2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid
Reactant of Route 6
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2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid

Citations

For This Compound
1
Citations
A El Ouarradi, I Salard-Arnaud, D Buisson - Tetrahedron, 2008 - Elsevier
The aim of this study was to found the best conditions to prepare metabolites of terfenadine, ebastine and analogues. For that purpose we investigated the structural substrate …
Number of citations: 4 www.sciencedirect.com

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